molecular formula C12H8IN3 B12870276 7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12870276
M. Wt: 321.12 g/mol
InChI Key: KPXZRCIKSLYING-UHFFFAOYSA-N
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Description

7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of an iodine atom at the 7th position and a phenyl group at the 3rd position of the triazolo[4,3-a]pyridine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. This one-pot synthesis is mild, efficient, and operationally simple, typically carried out at room temperature . The reaction conditions are tolerant to various functional groups, making it a versatile method for synthesizing triazolopyridine derivatives.

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition can enhance the immune response against cancer cells by reducing the production of immunosuppressive metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the iodine atom, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C12H8IN3

Molecular Weight

321.12 g/mol

IUPAC Name

7-iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C12H8IN3/c13-10-6-7-16-11(8-10)14-15-12(16)9-4-2-1-3-5-9/h1-8H

InChI Key

KPXZRCIKSLYING-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=CC(=C3)I

Origin of Product

United States

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